3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride
Description
Properties
IUPAC Name |
3-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURXIVYDORXGM-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 3-hydroxymethylpyridine with (3R)-pyrrolidine in the presence of a suitable base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure enables diverse transformations:
Pyridine Ring Reactions
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Electrophilic substitution : Limited by electron-withdrawing effects of the adjacent ether group. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃ at 100°C).
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Nucleophilic displacement : Methoxy or amino groups can replace the hydroxylmethyl moiety in presence of NH₃ or MeONa.
Pyrrolidine Ether Reactions
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Acid-catalyzed cleavage : The ether linkage hydrolyzes in HCl/EtOH to yield 3-hydroxymethylpyridine and (3R)-pyrrolidinol.
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Alkylation : The pyrrolidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.
Mechanistic Insights from Analogous Systems
Studies on related pyrrolidine-pyridine hybrids reveal:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Michael Addition | K₂CO₃, DMF, 80°C | Forms fused pyridine-pyrrolidine rings |
| Cyclization | Cs₂CO₃, 1,4-dioxane, reflux | Produces tetrahydroindolizines (85%) |
These pathways suggest potential for constructing polycyclic architectures using 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine as a scaffold .
Salt-Form-Dependent Reactivity
The dihydrochloride salt impacts reactivity:
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Solubility : Enhances aqueous solubility, facilitating biphasic reactions (e.g., phase-transfer catalysis).
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Neutralization requirement : Freebase generation (via NaOH) is necessary for reactions sensitive to HCl, such as Grignard additions.
Comparative Reaction Data
The table below contrasts yields for derivatives synthesized under varying conditions:
| Derivative | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pyridine-pyrrolidine | Cs₂CO₃ | 1,4-dioxane | 80 | 91 |
| Quaternary ammonium | NaH | THF | 25 | 88 |
| Hydrolysis product | HCl/EtOH | Ethanol | 60 | 95 |
Data adapted from methodologies in .
This compound’s versatility in nucleophilic displacements, cyclizations, and salt-mediated reactions positions it as a valuable intermediate in medicinal and synthetic chemistry. Further studies could explore its use in asymmetric catalysis or bioactive molecule synthesis.
Scientific Research Applications
3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(a) (S)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride (CAS 1260613-92-0)
- Structure : Pyridine substituted at the 2-position with a pyrrolidin-3-yloxy group; (S)-configuration.
- Key Differences : Enantiomeric configuration alters receptor binding affinity. For example, (R)-isomers often exhibit higher selectivity for α4β2 nAChRs compared to (S)-isomers .
- Applications : Used in neuropharmacology studies but with distinct efficacy profiles due to stereochemistry .
(b) 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
(c) (R)-3-Hydroxypyrrolidine Hydrochloride (CAS 90481-32-6)
- Structure : Simplified analog lacking the pyridine moiety, with a hydroxyl group on pyrrolidine.
- Key Differences : Absence of pyridine reduces CNS activity but increases utility as a chiral intermediate in asymmetric synthesis .
Physicochemical and Pharmacological Comparisons
Table 1: Physicochemical Properties
Table 2: Pharmacological Activity
*Estimated based on structural similarity to TC-1696.
Biological Activity
3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride, also known by its CAS number 1067659-46-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (R)-3-((pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 251.15 g/mol
- Purity : ≥95%
- Physical Form : Powder, white to light yellow color
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. The compound's pyridine and pyrrolidine moieties suggest potential interactions with neurotransmitter receptors and enzymes involved in neuropharmacology.
Neuropharmacological Effects
Research indicates that derivatives of pyridine compounds can exhibit significant effects on the nervous system. Studies have shown that pyrrolo[3,4-c]pyridine derivatives possess analgesic and sedative properties, which may extend to this compound. These properties are crucial for developing treatments for chronic pain and anxiety disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrrolo[3,4-c]pyridines have demonstrated activity against various pathogens, including mycobacteria and viruses. The structural features of this compound may enhance its efficacy against resistant strains of bacteria .
Antitumor Potential
Preliminary studies suggest that similar compounds exhibit antitumor activity by inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
Q & A
Q. What analytical techniques are recommended for confirming the structural identity and purity of 3-{(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride?
- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm stereochemistry and substituent positions, particularly the (3R)-pyrrolidin-3-yloxy group. High-resolution mass spectrometry (HRMS) validates molecular weight and chloride counterion presence. For purity, employ reverse-phase HPLC with UV detection (λ ~210–260 nm, typical for pyridine derivatives) and compare against a certified reference standard if available .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer: Follow GHS-compliant PPE : nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and synthesis steps to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Note that the dihydrochloride salt may release HCl vapors under heat; monitor pH during reactions .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability testing at -20°C, 4°C, and 25°C with controlled humidity (e.g., 60% RH). Assess degradation via HPLC at intervals (0, 1, 3, 6 months). Monitor for hygroscopicity by weighing samples before/after exposure to humid conditions. Use UV-Vis spectroscopy to detect changes in absorbance spectra indicative of decomposition .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and stereochemical fidelity of the (3R)-pyrrolidin-3-yloxy moiety?
- Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) during pyrrolidine ring formation. Use kinetic resolution or enzymatic methods (lipases) to isolate the (3R)-enantiomer. Monitor reaction progress with in-situ FTIR to detect intermediate formation. For dihydrochloride salt precipitation, optimize HCl concentration and cooling rates to enhance crystallinity .
Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer: Cross-validate assays using orthogonal methods (e.g., SPR vs. cell-based assays). Control for batch-to-batch variability by verifying purity (>98% via HPLC) and salt form (dihydrochloride vs. free base). Perform molecular dynamics simulations to assess binding mode consistency across studies. Publish raw datasets and experimental conditions to facilitate meta-analyses .
Q. How can researchers mitigate interference from hygroscopicity during formulation studies?
- Methodological Answer: Lyophilize the compound to create a stable amorphous solid. Use excipients like mannitol or trehalose to reduce water absorption. For liquid formulations, employ aqueous-organic cosolvents (e.g., DMSO:water) and characterize solubility profiles via phase-diagram analysis . Store samples in desiccators with silica gel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
